Enkephalin-leu, arg(6)-phe(7)-

Anti-opiate peptide Opioid receptor pharmacology Functional selectivity

Opioid-tolerance researchers often face confounds from classical μ/δ/κ agonism inherent to standard enkephalins. Leu-Enkephalin-Arg-Phe (CAS 79358-92-2) eliminates this issue as a C-terminally extended heptapeptide reclassified as a presumed anti-opiate peptide with validated NPFF receptor engagement. • Anti-opiate scaffold: Lacks classical opioid agonism; enables clean dissection of non-opioid pathways. • NPFF receptor probe: Validated for structure-activity studies on neuropeptide FF systems implicated in opioid tolerance and withdrawal. • Distinct metabolic profile: Resistant to direct aminopeptidase inactivation; serves as a model substrate for prodrug design and enkephalin degradation pathway studies.

Molecular Formula C43H58N10O9
Molecular Weight 859.0 g/mol
Cat. No. B12107363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-leu, arg(6)-phe(7)-
Molecular FormulaC43H58N10O9
Molecular Weight859.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C43H58N10O9/c1-26(2)20-33(40(59)51-32(14-9-19-47-43(45)46)39(58)53-35(42(61)62)23-28-12-7-4-8-13-28)52-41(60)34(22-27-10-5-3-6-11-27)50-37(56)25-48-36(55)24-49-38(57)31(44)21-29-15-17-30(54)18-16-29/h3-8,10-13,15-18,26,31-35,54H,9,14,19-25,44H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,60)(H,53,58)(H,61,62)(H4,45,46,47)
InChIKeyODBIYIUNJKCWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin-leu, arg(6)-phe(7)- (Leu-Enkephalin-Arg-Phe) Procurement Guide for Opioid & Anti-Opioid Research


Enkephalin-leu, arg(6)-phe(7)- (CAS 79358-92-2; sequence Tyr-Gly-Gly-Phe-Leu-Arg-Phe; also known as [Phe7]-Dynorphin A (1-7) or Leu-Enkephalin-Arg-Phe) is a synthetic C-terminally extended heptapeptide derived from the endogenous δ/μ-opioid agonist Leu-enkephalin (YGGFL). Unlike its pentapeptide parent, this compound has been classified in the primary literature as a presumed anti-opiate peptide scaffold, with its C-terminal Arg-Phe extension fundamentally altering its receptor recognition profile away from classical opioid receptors toward non-opioid and anti-opioid binding sites [1]. This functional switch makes it a distinct chemical tool for studying opioid-modulatory systems, rather than a mere potency variant of enkephalin.

Why Leu-Enkephalin or Met-Enkephalin-Arg-Phe Cannot Substitute for Enkephalin-leu, arg(6)-phe(7)- in Specialized Research


C-terminal extension of the enkephalin core with Arg-Phe does not merely incrementally modify potency—it reclassifies the peptide's functional identity. While Leu-enkephalin (YGGFL) and Met-enkephalin-Arg-Phe (YGGFMRF) act as opioid receptor agonists, the Leu-enkephalin-Arg-Phe scaffold is designated a presumed anti-opiate peptide [1]. Furthermore, metabolic processing of C-terminally extended enkephalins proceeds through distinct enzymatic routes compared to the pentapeptide forms, meaning that simple in-class substitution introduces both pharmacological and pharmacokinetic confounds [2]. Investigators requiring an anti-opioid or NPFF-receptor-accessible scaffold, or seeking to avoid classical μ/δ/κ opioid agonism, must specifically procure the Arg-Phe-extended Leu form.

Quantitative Differentiation Evidence for Enkephalin-leu, arg(6)-phe(7)- vs. Closest Analogs


Functional Reclassification: Anti-Opiate Scaffold vs. Leu-Enkephalin Opioid Agonist

In the peptidomimetic library study by Burgess et al., the YGGFL-NH2 sequence served as the opiate scaffold while YGGFLRF-NH2 was designated the presumed anti-opiate scaffold [1]. This binary functional classification is the single most decisive factor for compound selection: Leu-enkephalin (YGGFL) is a δ/μ-opioid receptor agonist, whereas enkephalin-leu, arg(6)-phe(7)- is implicated in anti-opioid signaling pathways.

Anti-opiate peptide Opioid receptor pharmacology Functional selectivity

NPFF Receptor Engagement: Arg-Phe C-Terminus Redirects Binding Away from Opioid Receptors

Cyclo-Leu-substituted derivatives of the YGGFLRF-NH2 scaffold demonstrated measurable, relatively low Ki values for the NPFF (neuropeptide FF) receptor, while analogous modifications to the YGGFL-NH2 opiate scaffold did not yield NPFF receptor binding [1]. This indicates that the Arg-Phe C-terminal extension is a critical determinant for redirecting molecular recognition from classical opioid receptors toward the anti-opioid NPFF system.

NPFF receptor Neuropeptide FF Anti-opioid binding site

Metabolic Pathway Divergence: C-Terminal Extension Alters Proteolytic Processing vs. Leu-Enkephalin

Rat striatal synaptosomal membranes process Leu-enkephalin and Met-enkephalin-Arg(6)-Phe(7) via distinct metabolic routes. Leu-enkephalin is inactivated by aminopeptidase cleavage at the Tyr1-Gly2 bond and metalloendopeptidase cleavage at the Gly3-Phe4 bond, whereas the C-terminally extended Met-enkephalin-Arg(6)-Phe(7) is converted to Met-enkephalin plus the Arg-Phe dipeptide through a different enzymatic pathway [1]. Although direct metabolic data for the Leu analog are lacking, the class-level inference is that the Arg-Phe extension similarly reroutes degradation away from the rapid aminopeptidase pathway.

Enkephalin metabolism Peptidase stability Striatal synaptosomes

Arg7→Phe7 Substitution: Structural Distinction from Dynorphin A (1-7) with Kappa Receptor Implications

Dynorphin A (1-7) (YGGFLRR) possesses a C-terminal dibasic Arg6-Arg7 motif critical for κ-opioid receptor recognition and is a potent inhibitor of electrically stimulated contractions in the guinea pig myenteric plexus (IC50 17.3 nM) [1]. Enkephalin-leu, arg(6)-phe(7)- (YGGFLRF) replaces Arg7 with Phe7, eliminating the dibasic motif. By analogy with well-established dynorphin structure-activity relationships, this substitution is predicted to reduce κ-receptor affinity and redirect binding toward non-opioid sites, consistent with the anti-opiate classification reported by Burgess et al. [2].

Dynorphin analog Kappa opioid receptor Structure-activity relationship

Evidence-Based Application Scenarios for Enkephalin-leu, arg(6)-phe(7)- Procurement


Anti-Opioid System & NPFF Receptor Target Engagement Studies

Investigators studying the neuropeptide FF (NPFF) receptor system—a key modulator of opioid tolerance, dependence, and withdrawal—can employ enkephalin-leu, arg(6)-phe(7)- as a validated scaffold. The Burgess library demonstrated that YGGFLRF-NH2 derivatives, unlike YGGFL-NH2 derivatives, engage NPFF receptors [1], enabling structure-activity relationship campaigns targeting this therapeutically relevant but underexplored anti-opioid pathway.

Metabolic Stability & Prodrug Design of Enkephalin-Based Peptides

The distinct metabolic processing of C-terminally extended enkephalins—where Met-enkephalin-Arg-Phe is converted to Met-enkephalin + Arg-Phe rather than undergoing direct aminopeptidase inactivation [2]—positions enkephalin-leu, arg(6)-phe(7)- as a model substrate for probing enkephalin degradation pathways and for designing prodrug strategies that exploit differential peptidase susceptibility to extend peptide half-life in CNS preparations.

Negative Control with Enkephalin Scaffold Topology but Without Opioid Agonism

Experiments requiring a peptide that retains the enkephalin core structure (Tyr-Gly-Gly-Phe-Leu) but lacks classical μ/δ/κ opioid agonist activity can utilize enkephalin-leu, arg(6)-phe(7)- as a negative control. Its classification as an anti-opiate scaffold [1] and the structural removal of the κ-selective dibasic motif present in Dynorphin A (1-7) [3] make it suitable for distinguishing opioid-mediated from non-opioid-mediated effects in tissue bath, receptor binding, and in vivo pharmacology experiments.

Structure-Activity Relationship Mapping of C-Terminal Enkephalin Extensions

The compound serves as a critical comparator in systematic SAR studies of opioid peptide C-terminal extensions. Its Phe7 substitution versus the Arg7 of Dynorphin A (1-7) [3] and its anti-opiate reclassification relative to the opiate YGGFL scaffold [1] provide two orthogonal differentiation axes—receptor selectivity and functional signaling direction—for mapping how incremental C-terminal modifications reprogram peptide pharmacology.

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